molecular formula C7H13NO B1609178 3-Penten-2-one, 4-(dimethylamino)- CAS No. 3433-62-3

3-Penten-2-one, 4-(dimethylamino)-

Cat. No.: B1609178
CAS No.: 3433-62-3
M. Wt: 127.18 g/mol
InChI Key: VWAWSSXDECSJEB-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Penten-2-one, 4-(dimethylamino)- can be synthesized through the condensation reaction of isobutyramide and N-methylformamide . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of 3-Penten-2-one, 4-(dimethylamino)- often involves large-scale batch reactions. The reactants are mixed in a reactor, and the reaction is monitored for completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 4-(dimethylamino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Penten-2-one, 4-(dimethylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 4-(dimethylamino)- involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-3-penten-2-one
  • 4-(Dimethylamino)pent-3-en-2-one
  • 4-Dimethylamino-3-pentene-2-one

Uniqueness

3-Penten-2-one, 4-(dimethylamino)- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the dimethylamino group enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(E)-4-(dimethylamino)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(8(3)4)5-7(2)9/h5H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWSSXDECSJEB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418673
Record name 3-Penten-2-one, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3433-62-3
Record name 3-Penten-2-one, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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